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Compound of Interest

Compound Name: Butyramide

Cat. No.: B146194 Get Quote

Butyramide, a short-chain fatty acid amide, and its derivatives are emerging as promising

therapeutic agents in diverse fields, including oncology, cardiology, and dermatology. This

guide provides an objective comparison of the in vivo performance of butyramide and its

derivatives against alternative treatments, supported by experimental data.

Doxorubicin-Induced Cardiotoxicity: Phenylalanine-
Butyramide vs. Diosgenin and Dexamethasone
Doxorubicin, a potent chemotherapeutic agent, is known for its cardiotoxic side effects. This

section compares the protective effects of Phenylalanine-Butyramide (FBA), a butyramide
derivative, with Diosgenin and Dexamethasone in animal models of doxorubicin-induced

cardiotoxicity.
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Parameter
Phenylalanine-
Butyramide (FBA)

Diosgenin Dexamethasone

Animal Model C57BL/6 Mice[1]
Wistar Rats / Mice[2]

[3][4]

Not specified in vivo

for this direct

comparison, in vitro

data available[5][6]

Doxorubicin Dosage
15 mg/kg cumulative

dose[1]

20 mg/kg single dose

i.p.[3][4]
Not applicable

Treatment Dosage Not specified[1]
100 or 200 mg/kg

oral[3][4]

Pretreatment in

vitro[5][6]

Left Ventricular

Dilatation
Prevented[1] Not reported Not applicable

Cardiac Fibrosis Prevented[1] Ameliorated[2] Not applicable

Cardiomyocyte

Apoptosis
Prevented[1] Reduced[2] Reduced (in vitro)[6]

Oxidative Stress

Markers (e.g., ROS,

MDA)

Blunted H2O2

production, prevented

decrease in

catalase[1]

Decreased TBARS

and ROS, restored

SOD and GPx[2]

Not applicable

Inflammatory Markers

(e.g., NF-κB, IL-1β)

Reduced inducible

nitric oxide synthase

expression[1]

Suppressed IL-1β,

enhanced IL-10[3]
Not applicable

Cardiac Function

(e.g., ECG

parameters)

Not reported
Ameliorated ECG

parameters[3]
Not applicable

Experimental Protocols
Phenylalanine-Butyramide (FBA) Study

Animal Model: C57BL/6 mice.[1]
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Induction of Cardiotoxicity: Doxorubicin was administered to induce left ventricular dilatation.

[1]

Intervention: FBA was co-administered with doxorubicin.[1]

Assessments: Echocardiography was used to assess left ventricular dilatation. Cardiac

tissue was analyzed for fibrosis, cardiomyocyte apoptosis, nitrotyrosine levels, inducible

nitric oxide synthase expression, catalase levels, and reactive oxygen species (ROS)

emission.[1]

Diosgenin Study

Animal Model: Adult female Wistar rats.[3]

Induction of Cardiotoxicity: A single intraperitoneal injection of doxorubicin (20 mg/kg) was

administered.[3]

Intervention: Diosgenin was administered orally at doses of 100 mg/kg or 200 mg/kg for 30

days prior to doxorubicin administration.[3]

Assessments: Electrocardiograph (ECG) parameters were recorded. Serum levels of IL-1β

and IL-10 were measured. Cardiac tissue was analyzed for superoxide dismutase (SOD)

activity, malondialdehyde (MDA) levels, and expression of Bax, TNF-α, HIF-1α, and Bcl-2.

Histopathological examination of cardiac tissues was also performed.[3]
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Caption: Mechanism of Doxorubicin-Induced Cardiotoxicity and Protective Effects of FBA and

Diosgenin.

Skin Hyperpigmentation: Phenylalanine Butyramide
vs. Resveratrol, Hydroquinone, and Kojic Acid
Hyperpigmentation is a common skin condition characterized by darkened patches of skin. This

section compares the efficacy of topical Phenylalanine Butyramide (PBA) with other well-

known depigmenting agents.
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Comparative Efficacy Data

Parameter
Phenylalanine
Butyramide
(PBA)

Resveratrol
Hydroquinone
(4%)

Kojic Acid
(0.75%)

Study Design

Randomized,

double-blind,

placebo-

controlled clinical

trial[7]

In vivo guinea

pig model[8][9]

[10][11]

Comparative

clinical study[12]

Comparative

clinical study[12]

Subjects/Animal

Model

43 women with

photo-damage[7]

Brownish guinea

pigs[8][9][10][11]

Patients with

facial

melasma[12]

Patients with

facial

melasma[12]

Treatment

Duration
30 days[7] 9-14 days[8][11] Not specified Not specified

Reduction in UV

Spots

-12.7% (15

days), -9.9% (30

days)[7]

Significant

decrease in

hyperpigmentatio

n[10][11]

Significant

improvement[12]

Significant

improvement[12]

Reduction in

Brown Spots

-20.8% (15

days), -17.7%

(30 days)[7]

Not reported Not reported Not reported

Skin Brightening

(ITA°)

+12% (15 days),

+13% (30 days)

[7]

Not reported Not reported Not reported

Mechanism of

Action

Tyrosinase

inhibition[7]

Downregulation

of tyrosinase and

TRP-2[9][10]

Tyrosinase

inhibition,

melanosome

degradation[12]

Tyrosinase

inhibition[12]

Experimental Protocols
Phenylalanine Butyramide (PBA) Clinical Trial
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Study Design: A randomized, double-blind, parallel-arm, placebo-controlled clinical trial.[7]

Participants: 43 women with photodamage.[7]

Intervention: Topical application of a formulation containing PBA.[7]

Assessments: Skin hyperpigmentation (UV and brown spots) and skin tone (Individual

Typology Angle - ITA°) were evaluated at baseline, 15 days, and 30 days using imaging and

colorimetric measurements.[7]

Resveratrol Guinea Pig Study

Animal Model: Brownish guinea pigs.[8][11]

Induction of Hyperpigmentation: The dorsal skin was exposed to UVB radiation (390 mJ/cm²)

three times a week for two weeks.[8]

Intervention: A 1% resveratrol solution was applied topically to the irradiated skin daily for 9

to 14 days.[8][11]

Assessments: Skin color was measured using a colorimeter. Skin tissue was analyzed for

melanin content (Fontana-Masson stain) and expression of melanogenesis-related proteins

(tyrosinase, TRP-2) by Western blot.[8][9]
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Stimulus Melanogenesis Pathway

Therapeutic Interventions
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Caption: Inhibition of the Melanogenesis Pathway by Various Depigmenting Agents.

Breast Cancer: Butyramide Analogs vs. Vorinostat
(HDAC Inhibitor)
Butyramide and its derivatives, as histone deacetylase (HDAC) inhibitors, have shown anti-

cancer potential. This section compares a butyramide-related compound with Vorinostat, an

established HDAC inhibitor, in breast cancer xenograft models.
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Comparative Efficacy Data
Parameter

FBA-TPQ (Butyramide
Analog)

Vorinostat (SAHA)

Animal Model
Nude mice with MCF-7

xenografts[4]

BALB/c nude mice with breast

cancer xenografts[13] /

SCID/NCr mice with MDA-MB-

231 xenografts[14]

Tumor Type
MCF-7 (Estrogen Receptor-

positive)[4]

Breast cancer xenografts

(unspecified or MDA-MB-231)

[13][14]

Treatment Dosage 5, 10, or 20 mg/kg/day, i.p.[4]

Not specified in one study[13],

systemic administration in

another[14]

Tumor Growth Inhibition Dose-dependent inhibition[4]
Significant inhibition of tumor

growth[13][14]

Induction of Apoptosis Potent induction in vitro[4]
Increased apoptosis in tumor

cells in bone[14]

Cell Cycle Arrest Not reported in vivo
G1 and G2-M phase arrest (in

vitro)[14]

Mechanism of Action
Not fully elucidated in vivo,

potent in vitro cytotoxicity[4]

Histone deacetylase (HDAC)

inhibition, increased histone

acetylation[14]

Experimental Protocols
FBA-TPQ Xenograft Study

Animal Model: Nude mice.

Tumor Model: Subcutaneous injection of MCF-7 human breast cancer cells.

Intervention: Intraperitoneal (i.p.) administration of FBA-TPQ at doses of 5, 10, or 20

mg/kg/day, 3 days a week for up to 3 weeks.
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Assessments: Tumor volume was measured regularly. At the end of the experiment, tumors

were excised and photographed. Animal body weight was monitored as a surrogate for

toxicity.

Vorinostat Xenograft Study

Animal Model: BALB/c nude mice or SCID/NCr mice.[13][14]

Tumor Model: Subcutaneous injection of breast cancer cells or intratibial injection of MDA-

MB-231 cells.[13][14]

Intervention: Systemic administration of Vorinostat.[14]

Assessments: Tumor growth was monitored. Tumor tissue was analyzed for histone

acetylation, cell proliferation (Ki-67 staining), and apoptosis (TUNEL assay).[14]

Signaling Pathway and Experimental Workflow

Breast Cancer Pathogenesis
Therapeutic Interventions

↑ Histone Deacetylases
(HDACs)

↓ Tumor Suppressor
Gene Expression

↑ Cell Proliferation

↓ Apoptosis

Tumor Growth

Butyramide Analog
(FBA-TPQ) Inhibits

Vorinostat
(SAHA)

Inhibits

Click to download full resolution via product page

Caption: Inhibition of HDACs by Butyramide Analogs and Vorinostat in Breast Cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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